

Application Note: Solid-Phase Extraction of *m*-Hydroxycocaine from Human Urine

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Compound of Interest

Compound Name: *m*-Hydroxycocaine

Cat. No.: B1248138

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Introduction

m-Hydroxycocaine is a minor metabolite of cocaine. Its detection in urine can provide valuable information for forensic and clinical toxicology, aiding in the confirmation of cocaine use. This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of **m-Hydroxycocaine** from human urine samples prior to chromatographic analysis. The protocol is adapted from established methods for the extraction of cocaine and its major metabolites, utilizing a mixed-mode cation exchange sorbent for effective matrix cleanup and analyte retention.

Principle of the Method

This method employs a mixed-mode solid-phase extraction (SPE) cartridge containing a sorbent with both reversed-phase and strong cation exchange functionalities. The urine sample is first acidified to ensure that **m-Hydroxycocaine**, an amine-containing compound, is protonated and carries a positive charge. When the sample is loaded onto the SPE sorbent, **m-Hydroxycocaine** is retained by a combination of hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). Interferences are removed by washing the sorbent with an acidic aqueous solution and an organic solvent. The purified **m-Hydroxycocaine** is then eluted with a basic organic solution, which neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism.

Analytical Performance

The performance of this method is based on typical results obtained for similar cocaine metabolites, such as benzoylecgonine and cocaethylene, using mixed-mode SPE. While specific quantitative data for **m-Hydroxycocaine** was not found in the initial search, the presented data serves as a reliable estimate of the expected performance.

Parameter	Expected Value
Recovery	> 85%
Precision (%RSD)	< 15%
Limit of Quantitation (LOQ)	5 - 20 ng/mL
Linearity (r^2)	> 0.99

Experimental Protocol

1. Materials and Reagents

- SPE Device: Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX)
- **m-Hydroxycocaine** standard: Certified reference material
- Internal Standard (IS): Deuterated **m-Hydroxycocaine** (**m-Hydroxycocaine-d3**) or a structurally similar deuterated compound (e.g., cocaine-d3, benzoylecgonine-d8).
- Methanol (MeOH): HPLC grade
- Acetonitrile (ACN): HPLC grade
- Formic Acid (HCOOH): 88% or higher purity
- Ammonium Hydroxide (NH₄OH): 28-30% solution
- Phosphoric Acid (H₃PO₄): 85%
- Deionized Water: Type 1

- Urine Samples: Collected in appropriate containers and stored at 2-8°C or frozen at -20°C until analysis.

2. Solutions Preparation

- 4% Phosphoric Acid: Add 4.7 mL of 85% H_3PO_4 to 95.3 mL of deionized water.
- 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water.
- Elution Solvent (60:40 ACN:MeOH with 5% NH_4OH): Mix 60 mL of ACN and 40 mL of MeOH. Add 5 mL of concentrated NH_4OH .

3. Sample Preparation

- Thaw frozen urine samples completely at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 3000 rpm for 10 minutes to pellet any particulate matter.
- Pipette 200 μ L of the urine supernatant into a clean microcentrifuge tube.
- Add 20 μ L of the internal standard solution.
- Add 200 μ L of 4% H_3PO_4 to the urine sample.
- Vortex the sample for 10 seconds.

4. Solid-Phase Extraction Procedure

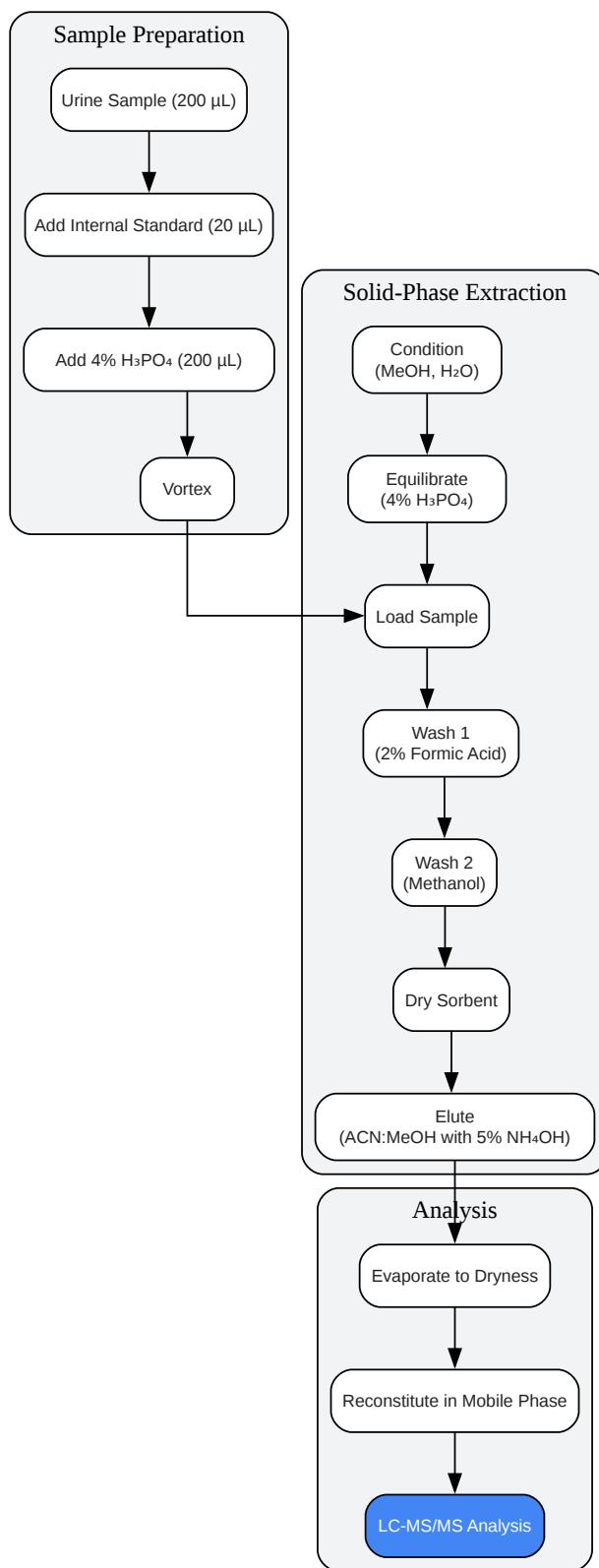
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry. Note: Some modern SPE plates, like the Oasis MCX μ Elution plates, may not require conditioning and equilibration steps due to the water-wettable nature of the sorbent.
- Equilibration: Equilibrate the cartridge with 1 mL of 4% H_3PO_4 .

- Loading: Load the pre-treated urine sample (from step 3.7) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
 - Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
- Drying: Dry the SPE sorbent bed thoroughly by applying a vacuum for 5-10 minutes. This step is crucial for ensuring efficient elution.
- Elution:
 - Place clean collection tubes in the elution rack.
 - Elute the **m-Hydroxycocaine** from the cartridge with 2 x 1 mL of the elution solvent (60:40 ACN:MeOH with 5% NH₄OH).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical instrument (e.g., LC-MS/MS).
 - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

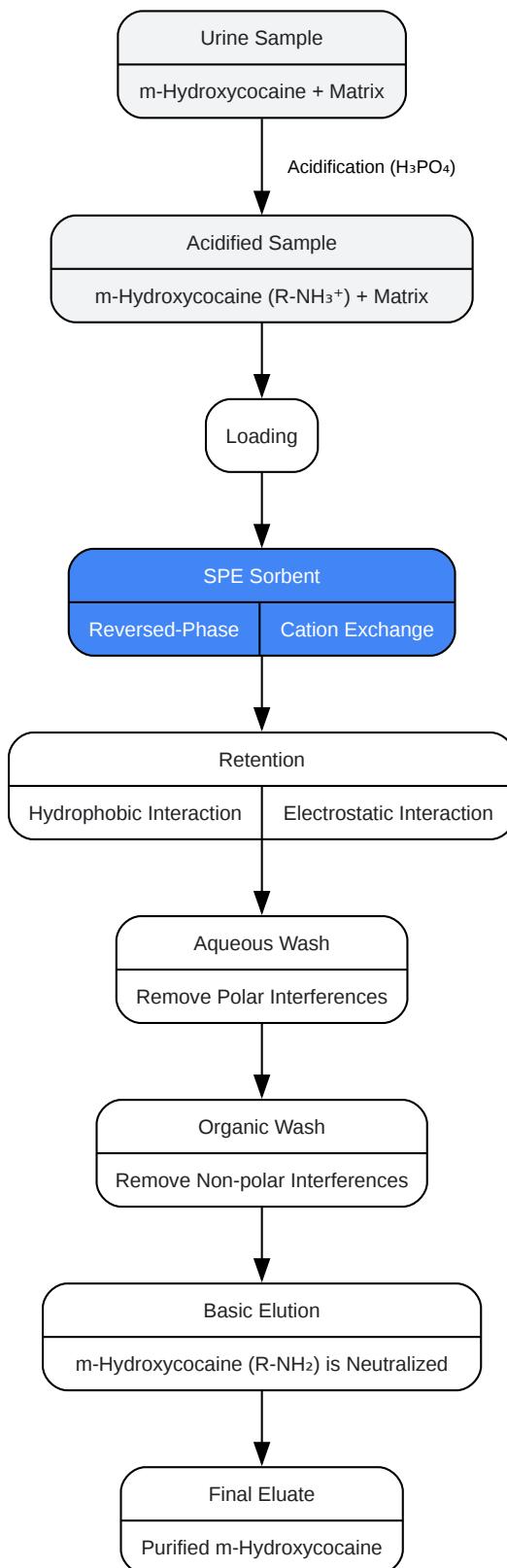
5. Analytical Determination

The extracted and concentrated **m-Hydroxycocaine** is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.^{[1][2]} LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it may not require a derivatization step.^[3]

Visualizations

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Caption: Workflow for SPE of **m-Hydroxycocaine** from urine.



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Caption: Logical relationships in the SPE process.

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References

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